molecular formula C10H14N2O B13065367 N-{[3-(aminomethyl)phenyl]methyl}acetamide

N-{[3-(aminomethyl)phenyl]methyl}acetamide

Cat. No.: B13065367
M. Wt: 178.23 g/mol
InChI Key: UBGHOIDVCMBBEP-UHFFFAOYSA-N
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Description

N-{[3-(aminomethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C10H14N2O. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetamide group attached to a benzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(aminomethyl)phenyl]methyl}acetamide typically involves the reaction of 3-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(aminomethyl)benzylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.

    Procedure: The 3-(aminomethyl)benzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(aminomethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{[3-(aminomethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(aminomethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride: A salt form of the compound with similar properties.

    Acetamide, N-[3-(aminomethyl)phenyl]-N-methyl-: A methylated derivative with different reactivity.

    N-(3-(Aminomethyl)benzyl)acetamide: A structural isomer with similar applications.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

UBGHOIDVCMBBEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC(=C1)CN

Origin of Product

United States

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